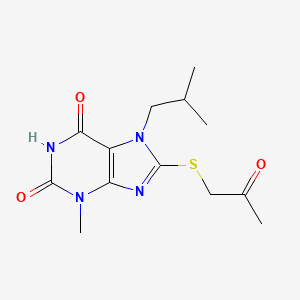

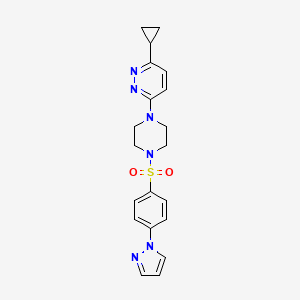

![molecular formula C14H14FNO4S2 B2864783 Methyl 3-[(3-fluorobenzyl)(methylsulfonyl)amino]thiophene-2-carboxylate CAS No. 892283-38-4](/img/structure/B2864783.png)

Methyl 3-[(3-fluorobenzyl)(methylsulfonyl)amino]thiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 3-[(3-fluorobenzyl)(methylsulfonyl)amino]thiophene-2-carboxylate” is an organic compound. It contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . The compound also has a fluorobenzyl group, a methylsulfonyl group, and a carboxylate ester group.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiophene ring, a fluorobenzyl group, a methylsulfonyl group, and a carboxylate ester group . The exact spatial arrangement would depend on the specific synthetic route and conditions.Chemical Reactions Analysis

Thiophenes are known to undergo a variety of chemical reactions, including electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions . The presence of the fluorobenzyl, methylsulfonyl, and carboxylate ester groups could also influence the reactivity of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Thiophenes are generally soluble in organic solvents but insoluble in water . The presence of the fluorobenzyl, methylsulfonyl, and carboxylate ester groups could also influence properties such as polarity, boiling point, and melting point .Applications De Recherche Scientifique

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives, such as Methyl 3-[(3-fluorobenzyl)(methylsulfonyl)amino]thiophene-2-carboxylate, have been studied for their potential anticancer properties . These compounds can interact with various biological targets, potentially leading to the development of new anticancer drugs. Their ability to inhibit cancer cell growth and induce apoptosis makes them valuable candidates for further research and drug development.

Anti-Inflammatory and Analgesic Applications

In the realm of anti-inflammatory and analgesic medication, thiophene derivatives are known to exhibit significant activity . They can be designed to target specific inflammatory pathways, offering potential for the development of new nonsteroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side effects.

Antimicrobial Activity

The antimicrobial properties of thiophene derivatives make them interesting candidates for the development of new antibiotics . Their structure allows for the creation of molecules that can combat a range of bacterial and fungal infections, addressing the growing concern of antibiotic resistance.

Material Science: Organic Semiconductors

Thiophene-based molecules are prominent in the advancement of organic semiconductors . Their electronic properties are suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to the development of flexible and lightweight electronic devices.

Corrosion Inhibition

In industrial chemistry, thiophene derivatives are utilized as corrosion inhibitors . They can form protective layers on metals, preventing or slowing down the corrosion process. This application is crucial for extending the life of metal structures and components in various industries.

Anesthetic Properties

Some thiophene derivatives are used in medical applications as anesthetics . For example, articaine, which contains a thiophene ring, is used as a dental anesthetic in Europe. The structural properties of thiophene allow for the synthesis of compounds that can effectively block voltage-gated sodium channels, providing localized anesthesia.

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of Methyl 3-[(3-fluorobenzyl)(methylsulfonyl)amino]thiophene-2-carboxylate are currently unknown. This compound is a thiophene derivative , and many thiophene derivatives are known to have a variety of biological effects, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Mode of Action

As a thiophene derivative, it may interact with its targets through a variety of mechanisms, depending on the specific target and the biological context

Pharmacokinetics

The compound is a white crystalline substance, insoluble in water but soluble in organic solvents such as toluene, acetonitrile, and ethanol . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Given that thiophene derivatives can have a variety of biological effects , this compound may also have diverse effects at the molecular and cellular level

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 3-[(3-fluorobenzyl)(methylsulfonyl)amino]thiophene-2-carboxylate. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. The compound should be stored in a dark place, sealed in dry conditions, and at room temperature .

Propriétés

IUPAC Name |

methyl 3-[(3-fluorophenyl)methyl-methylsulfonylamino]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO4S2/c1-20-14(17)13-12(6-7-21-13)16(22(2,18)19)9-10-4-3-5-11(15)8-10/h3-8H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEVCFJNFDNKYGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)N(CC2=CC(=CC=C2)F)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[(3-fluorobenzyl)(methylsulfonyl)amino]thiophene-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

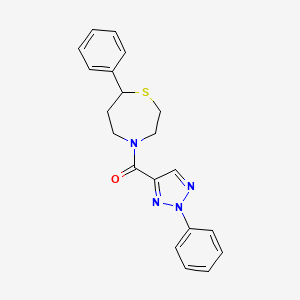

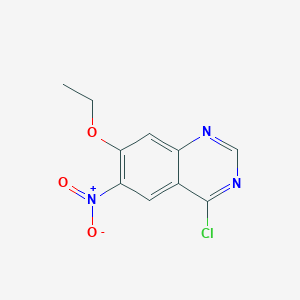

![6-Methyl-8-(5-methyl-4H-1,2,4-triazol-3-yl)-2,6-diazaspiro[3.4]octane](/img/structure/B2864702.png)

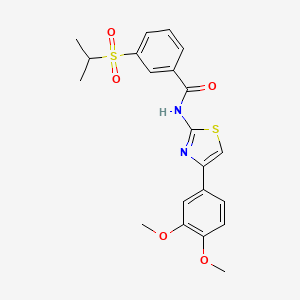

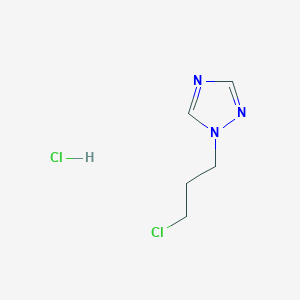

![N-(2-methoxyethyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2864706.png)

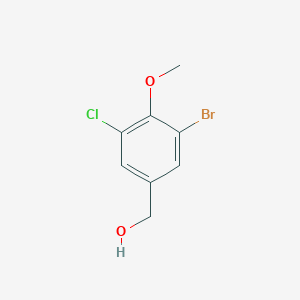

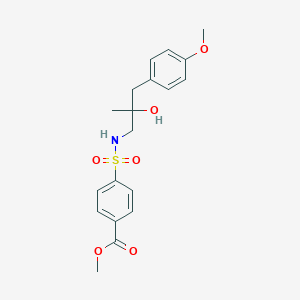

![1-(4-Methylsulfanylphenyl)-2-(pyrido[2,3-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2864708.png)

![2,3,5,6,9-pentamethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B2864719.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-phenylbenzamide](/img/structure/B2864721.png)

![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B2864723.png)